9-Dimethylamino minocycline

Description

Contextualization within Tetracycline (B611298) Analog Research and Development

The development of tetracycline analogs has been a continuous effort to enhance their therapeutic properties. Early research led to the introduction of doxycycline (B596269) and minocycline (B592863) in the 1960s and 1970s, respectively. These second-generation compounds demonstrated superior characteristics compared to their predecessors. daicelpharmastandards.com However, the rise of bacterial resistance mechanisms, such as efflux pumps and ribosomal protection, necessitated further innovation.

This led to the strategic modification of the minocycline scaffold, particularly at the C7 and C9 positions, to create third-generation tetracyclines. chemicalbook.com A notable class of these new derivatives is the glycylcyclines, which are characterized by a glycylamido substituent at the C9 position. Tigecycline, the first clinically approved glycylcycline, is a derivative of minocycline and exhibits activity against a broad range of drug-resistant bacteria. biomedres.us Another important class is the aminomethylcyclines, which are also C9-substituted derivatives of minocycline. nih.govnih.gov Omadacycline, an aminomethylcycline, has shown potent activity against various resistant Gram-positive bacteria. nih.govnih.gov

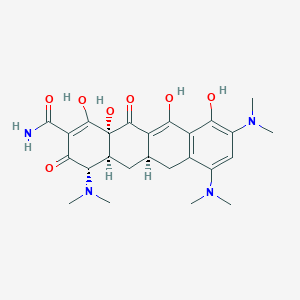

The compound at the center of this article, 9-dimethylamino minocycline, is primarily recognized in the scientific literature as an impurity of minocycline. allmpus.comgoogle.com While it is available as a chemical standard for analytical purposes, extensive academic research focusing specifically on its synthesis, properties, and potential applications as a primary compound is not widely documented.

Significance of 9-Position Modifications in Minocycline Structure-Activity Relationships

Structure-activity relationship (SAR) studies have been instrumental in guiding the design of new tetracycline analogs. These studies have revealed that the tetracycline scaffold can tolerate a variety of modifications, particularly at positions C7 and C9, without losing its fundamental antibacterial activity. scielo.org.za In fact, substitutions at the 9-position have been shown to be crucial for overcoming established mechanisms of tetracycline resistance.

The introduction of bulky and polar substituents at the C9 position can sterically hinder the binding of ribosomal protection proteins, a major mechanism of resistance. researchgate.net This is a key reason for the enhanced efficacy of third-generation tetracyclines like tigecycline. Research into aminomethylcyclines has further underscored the importance of the 9-position. A series of novel C9-position derivatives of minocycline demonstrated potent in vitro activity against Gram-positive strains with known tetracycline resistance mechanisms. nih.govnih.gov

The following table summarizes the in vitro activity of some 9-substituted minocycline derivatives against tetracycline-resistant bacterial strains, highlighting the impact of the C9 modification.

| Compound | Bacterial Strain | Resistance Mechanism | MIC (μg/mL) |

| Minocycline | S. aureus (Tet K) | Efflux | 16 |

| S. aureus (Tet M) | Ribosomal Protection | 16 | |

| 9-Neopentylaminomethylminocycline (Omadacycline) | S. aureus (Tet K) | Efflux | 1.0 |

| S. aureus (Tet M) | Ribosomal Protection | 1.0 | |

| 9-Cyclohexylaminomethylminocycline | S. aureus (Tet K) | Efflux | 1.0 |

| S. aureus (Tet M) | Ribosomal Protection | 2.0 |

Overview of Non-Antibiotic Research Avenues for 9-Substituted Minocycline Analogs

Beyond their well-established antibacterial effects, tetracyclines, and minocycline in particular, are known to possess a range of non-antibiotic properties. These include anti-inflammatory, anti-apoptotic, and neuroprotective effects. nih.govresearchgate.net These pleiotropic activities have spurred research into the potential use of tetracyclines for a variety of non-infectious diseases.

Minocycline has been investigated for its therapeutic potential in conditions such as acne vulgaris, rheumatoid arthritis, and various neurodegenerative diseases. nih.govwikipedia.org The anti-inflammatory properties of minocycline are attributed, in part, to its ability to inhibit matrix metalloproteinases (MMPs) and modulate microglial activation. nih.govwikipedia.org

The development of 9-substituted minocycline derivatives offers a strategic avenue to potentially modulate these non-antibiotic properties. By altering the chemical structure at the 9-position, it may be possible to enhance a desired non-antibiotic effect while potentially reducing antibiotic activity, which could be advantageous in the long-term treatment of chronic inflammatory or neurodegenerative conditions. While specific research into the non-antibiotic activities of this compound is limited, the broader investigation into 9-substituted analogs suggests a promising area for future academic inquiry. The exploration of these derivatives could lead to the development of novel therapeutic agents with tailored biological activities.

Structure

3D Structure

Properties

Molecular Formula |

C25H32N4O7 |

|---|---|

Molecular Weight |

500.5 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-4,7,9-tris(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |

InChI |

InChI=1S/C25H32N4O7/c1-27(2)13-9-14(28(3)4)19(30)16-11(13)7-10-8-12-18(29(5)6)21(32)17(24(26)35)23(34)25(12,36)22(33)15(10)20(16)31/h9-10,12,18,30-31,34,36H,7-8H2,1-6H3,(H2,26,35)/t10-,12-,18-,25-/m0/s1 |

InChI Key |

GOLLUVOHXNHFQT-LTIXMIGUSA-N |

Isomeric SMILES |

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=C(C=C4N(C)C)N(C)C)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications at the 9 Position of Minocycline

Chemical Synthesis Methodologies for 9-Substitution

The introduction of functional groups at the 9-position of the minocycline (B592863) core requires sophisticated synthetic strategies due to the complex and sensitive nature of the tetracycline (B611298) scaffold. acs.org Researchers have developed various multi-step and organocatalytic approaches to achieve these modifications.

Multi-step Organic Synthesis Approaches for 9-Substituted Minocycline Derivatives

A common and effective multi-step approach to 9-substituted minocycline derivatives commences with the nitration of minocycline. googleapis.comnih.gov This reaction, typically carried out using nitric acid in the presence of sulfuric acid, yields 9-nitrominocycline. googleapis.com The subsequent reduction of the nitro group is a crucial step, often accomplished through catalytic hydrogenation using a platinum catalyst, to produce the key intermediate, 9-aminominocycline (B1505792). googleapis.comnih.gov

This 9-aminominocycline serves as a versatile precursor for a wide array of 9-substituted analogs. nih.gov For instance, it can be acylated or sulfonylated to furnish 9-acylamino and 9-sulfonylamino derivatives, respectively. nih.gov Another important transformation involves the diazotization of 9-aminominocycline with nitrous acid (HONO) to form a diazonium salt. googleapis.com This reactive intermediate can then participate in various coupling reactions, such as those with alkenes, aryls, or alkynyls, to introduce diverse substituents at the 9-position. googleapis.com

A specific example of a multi-step synthesis involves the reaction of 9-aminominocycline with an isocyanate to form urea (B33335) derivatives, or with an appropriate acid chloride ester to yield carbamates. googleapis.com These transformations highlight the utility of the 9-amino intermediate in generating a library of analogs for structure-activity relationship studies.

Organocatalyzed Reactions for 9-Substituted Minocycline Analogs

Organocatalysis has emerged as a powerful tool for the synthesis of novel minocycline derivatives under mild conditions. scielo.org.za A notable application is the proline-catalyzed three-component Mannich reaction. scielo.org.zaresearchgate.net This reaction utilizes the commercially available 9-aminominocycline, an aldehyde, and a ketone to construct new carbon-carbon bonds at the 9-amino group. scielo.org.za

The optimization of this reaction has been explored, with studies showing that various ketones and aldehydes can be successfully employed. scielo.org.za For example, ketones like butanone, methoxyacetone, and hydroxyacetone, as well as various aldehydes, have been shown to participate in the reaction, leading to the formation of the desired Mannich adducts. scielo.org.za The choice of solvent is also critical, with methanol (B129727) often being the solvent of choice. scielo.org.zaresearchgate.net This organocatalytic approach provides a mild and efficient route to new minocycline analogs with alkylamino side chains at the C9 position. scielo.org.za

Advanced Synthetic Routes for Introducing Functional Groups at the 9-Position

Advanced synthetic strategies have been developed to introduce a broader range of functional groups at the 9-position. One such method involves the use of palladium-catalyzed cross-coupling reactions. For the synthesis of 9-aminomethyl-substituted minocyclines, a 9-iodo minocycline intermediate can be converted to a 9-formyl compound using a selective palladium-phosphine catalyst. google.com This 9-formyl minocycline can then undergo reductive amination to introduce the aminomethyl group. google.com

Another advanced route involves the Buchwald-Hartwig amination. For the synthesis of 9-amino-8-azatetracyclines, a class of tetracycline analogs where a nitrogen atom is incorporated into the D-ring, palladium-mediated couplings with tert-butylcarbamate (B1260302) have proven effective for introducing the amino group at the 9-position of the azatetracycline scaffold. nih.gov These advanced methods expand the chemical space accessible for modification at the 9-position, enabling the synthesis of structurally novel and potentially more potent tetracycline derivatives.

Precursor Compounds and Reaction Intermediates in 9-Position Derivatization

The synthesis of 9-substituted minocycline derivatives relies on key precursor compounds and the generation of reactive intermediates. A foundational precursor for many syntheses is 6-demethyltetracycline, which can be obtained through the fermentation of specific strains of S. aureofaciens. chemicalbook.com This compound can be subjected to hydrogenolysis to remove the C6-methyl group, a modification that also enhances the reactivity of the C7 and C9 positions. nih.gov

The direct nitration of minocycline or a suitable precursor at the 9-position yields 9-nitrominocycline, a pivotal intermediate. googleapis.comacs.org Subsequent reduction of this nitro compound leads to the formation of 9-aminominocycline, arguably the most versatile intermediate for 9-position derivatization. googleapis.comnih.govchemicalbook.com

From 9-aminominocycline, a variety of other reactive intermediates can be generated. For instance, treatment with nitrous acid produces a 9-diazonium salt, which can be used in Sandmeyer-type reactions to introduce a range of substituents. googleapis.com In the synthesis of aminomethyl derivatives, 9-iodominocycline serves as a key precursor that can be converted to 9-formylminocycline, which is then further functionalized. google.com The table below summarizes some of the key precursors and intermediates.

Table 1: Key Precursors and Intermediates in 9-Position Minocycline Derivatization

| Compound Name | Role | Reference |

| 6-Demethyltetracycline | Starting material for minocycline synthesis | chemicalbook.com |

| 9-Nitrominocycline | Intermediate after nitration | googleapis.comacs.org |

| 9-Aminominocycline | Versatile precursor for various substitutions | googleapis.comnih.govchemicalbook.com |

| 9-Diazonium Minocycline Salt | Reactive intermediate for coupling reactions | googleapis.com |

| 9-Iodominocycline | Precursor for palladium-catalyzed reactions | google.com |

| 9-Formylminocycline | Intermediate for reductive amination | google.com |

Design and Synthesis of Novel 9-Dimethylamino Minocycline Analogs

The design and synthesis of novel analogs of this compound are driven by the quest for compounds with improved therapeutic profiles. Structure-activity relationship (SAR) studies have shown that modifications at the C9 position can significantly impact the biological activity of tetracyclines. scielo.org.za

The synthesis of these analogs often starts from 9-aminominocycline. googleapis.com One approach to introduce a dimethylamino functionality would be through reductive amination of 9-aminominocycline with formaldehyde. A more general strategy for creating diverse 9-amino derivatives involves the multi-component Mannich reaction, which allows for the introduction of various alkylamino side chains. scielo.org.zaresearchgate.net

The synthesis of more complex analogs, such as the glycylcyclines and aminomethylcyclines, also leverages the reactivity of the 9-position. For instance, the synthesis of tigecycline, a potent glycylcycline, involves the acylation of 9-aminominocycline. nih.gov Similarly, the development of omadacycline, a C9-aminomethylcycline, highlights the importance of introducing specific aminomethyl groups at this position to enhance activity against resistant bacterial strains. nih.gov

The synthesis of pentacyclines, a novel class of tetracycline analogs with an additional fused ring at the C8 and C9 positions, further illustrates the advanced synthetic strategies being employed. acs.org These syntheses often involve the construction of a functionalized D-E ring precursor which is then annulated to the tetracycline core. acs.org While not directly this compound analogs, these synthetic endeavors demonstrate the broad scope of modifications possible at and around the 9-position.

The Molecular and Cellular Mechanisms of this compound: An Uncharted Territory in Neuroinflammation and Neuroprotection

While the parent compound, minocycline, has been extensively studied for its potent anti-inflammatory and neuroprotective properties, a comprehensive understanding of the specific molecular and cellular mechanisms of its derivative, this compound, remains largely elusive in publicly available scientific literature. The intricate pathways through which this specific substituted derivative may modulate immune responses and exert neuroprotective effects have not been detailed in a manner that would allow for a thorough and scientifically accurate discussion in line with the requested article structure.

Furthermore, the influence of this compound on the activation and migration of crucial immune cells, including microglia, neutrophils, and T-cells, has not been specifically elucidated in the available literature. Its role in scavenging reactive oxygen species and bolstering antioxidant capacity, as well as its specific interactions with anti-apoptotic pathways—such as caspase inhibition, maintenance of mitochondrial integrity, and interaction with Apaf-1—are also not documented for this compound.

Although research into 9-substituted minocycline derivatives has been conducted, these studies have primarily focused on their synthesis and antibacterial activity, rather than the detailed anti-inflammatory and neuroprotective mechanisms of action.

Therefore, due to the current lack of specific scientific evidence and detailed research findings pertaining to this compound, it is not possible to construct the requested in-depth article focusing solely on its molecular and cellular mechanisms of action. The scientific community has yet to publish comprehensive studies that would provide the necessary data to fulfill the specific requirements of the outlined article structure.

Molecular and Cellular Mechanisms of Action of 9 Substituted Minocycline Derivatives

Neuroprotective and Neuromodulatory Mechanisms

Attenuation of Neuroinflammation and Glial Activation

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases. Minocycline (B592863), the parent compound of 9-Dimethylamino minocycline, has been extensively studied for its potent anti-inflammatory and neuroprotective effects. These effects are largely attributed to its ability to inhibit microglial activation.

Studies on minocycline have shown that it can suppress the proliferation and activation of microglia, thereby reducing the production and release of pro-inflammatory cytokines and chemokines. This modulation of the neuroinflammatory response is a critical aspect of its neuroprotective capacity. While direct studies on this compound are limited, the structural similarities and the known importance of the C9 position in the activity of minocycline derivatives suggest that it may share these anti-inflammatory properties. The substitution at the C9 position is known to influence the biological activity of minocycline, and further research is needed to fully characterize the specific effects of the 9-dimethylamino group on glial activation and neuroinflammation.

Protection Against Oxidative and Nitrosative Stress (e.g., Peroxynitrite Scavenging)

Oxidative and nitrosative stress are significant contributors to neuronal damage in various neurological disorders. Minocycline has demonstrated robust antioxidant properties, which are thought to be a key component of its neuroprotective effects. A primary mechanism underlying this antioxidant activity is the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS).

A particularly important target of minocycline's scavenging activity is peroxynitrite (ONOO-), a potent and destructive oxidant formed from the reaction of nitric oxide (NO) and superoxide (B77818) (O2-). Peroxynitrite can damage a wide range of biomolecules, including proteins, lipids, and DNA, leading to cellular dysfunction and death. Minocycline has been shown to be a highly effective scavenger of peroxynitrite, thereby mitigating its cytotoxic effects. This direct scavenging activity is a crucial aspect of its ability to protect neurons from oxidative and nitrosative damage. Given the established role of the tetracycline (B611298) scaffold in these interactions, it is plausible that this compound also possesses significant peroxynitrite-scavenging capabilities, contributing to its potential neuroprotective profile.

Modulation of Neurotransmitter Systems (e.g., Glutamate)

Excitotoxicity, primarily mediated by the neurotransmitter glutamate (B1630785), is a major pathway of neuronal injury in both acute and chronic neurological conditions. Minocycline has been shown to modulate the glutamate system, providing another avenue for its neuroprotective effects.

Research indicates that minocycline can inhibit the release of glutamate from presynaptic terminals. By reducing the amount of glutamate in the synaptic cleft, minocycline can decrease the overstimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, which is a key player in excitotoxic neuronal death. While the direct effects of this compound on glutamate neurotransmission have not been extensively studied, the known neuroprotective properties of 9-substituted minocycline derivatives suggest that modulation of the glutamate system may be a shared mechanism of action.

Influence on Protein Misfolding and Aggregation Processes

The accumulation of misfolded and aggregated proteins is a pathological hallmark of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Minocycline has been investigated for its potential to interfere with these protein misfolding and aggregation processes.

Anti-Cancer and Anti-Proliferative Mechanisms

Beyond its neuroprotective properties, minocycline and its derivatives have demonstrated potential as anti-cancer agents. The mechanisms underlying these effects are multifaceted and involve the modulation of key cellular processes involved in cancer development and progression.

Induction of Programmed Cell Death (Apoptosis) and Cell Cycle Arrest

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. Minocycline has been shown to induce apoptosis in various cancer cell lines. This pro-apoptotic effect is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.

Furthermore, minocycline can induce cell cycle arrest, preventing cancer cells from progressing through the phases of cell division. This can halt the uncontrolled proliferation that is characteristic of tumors. While the specific effects of this compound on apoptosis and the cell cycle in cancer cells require further investigation, the known anti-proliferative activities of other 9-substituted minocycline derivatives suggest that these mechanisms are likely to be relevant.

Inhibition of Cell Proliferation and Clonogenic Survival

The ability of cancer cells to proliferate uncontrollably and form colonies (clonogenic survival) is fundamental to tumor growth and metastasis. Minocycline has been shown to inhibit the proliferation of a variety of cancer cell types. This anti-proliferative effect is a key aspect of its potential as an anti-cancer agent.

Anti-Angiogenic Effects

Minocycline, a prominent tetracycline derivative, demonstrates significant anti-angiogenic properties. nih.gov Research indicates that its mechanism of action involves the inhibition of hypoxia-inducible factor-1 (HIF-1), a key transcription factor in angiogenesis. nih.gov In vitro studies have shown that minocycline can suppress the formation of tube-like structures by endothelial cells, a critical step in the formation of new blood vessels. nih.gov This effect is linked to its ability to decrease the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor, under hypoxic conditions. nih.gov The anti-angiogenic activity of minocycline highlights its potential as a therapeutic agent in diseases characterized by excessive blood vessel formation, such as cancer. nih.govnih.gov

Modulation of Intracellular Signaling Cascades

Minocycline and its derivatives exert their effects by influencing several critical intracellular signaling pathways involved in cell survival, proliferation, and apoptosis.

HIF-1: Minocycline has been identified as a potent inhibitor of hypoxia-inducible factor-1α (HIF-1α). nih.govmedchemexpress.com It significantly curtails HIF-1α protein expression and subsequently suppresses its transcriptional activity. nih.gov The mechanism involves the reduction of HIF-1α protein translation rather than affecting its degradation. nih.gov This translational suppression is associated with minocycline's ability to inhibit the mTOR signaling pathway. nih.gov

AKT/mTOR: The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth and survival. Minocycline has been shown to suppress the activation of this pathway. nih.govnih.gov It clearly inhibits the phosphorylation of key proteins such as Akt and mTOR. nih.gov By inhibiting mTOR signaling, minocycline can enhance autophagy, a cellular process for degrading and recycling cellular components, which contributes to its neuroprotective effects in conditions like spinal cord injury and ischemic stroke. nih.govnih.gov

p53: The p53 tumor suppressor protein is a critical component of the cellular response to stress, including DNA damage, and plays a key role in apoptosis. Studies have demonstrated that minocycline can modulate p53-associated apoptosis. In the context of early brain injury following subarachnoid hemorrhage, minocycline treatment was found to reduce the protein expression of p53. nih.gov This reduction was accompanied by an increase in the anti-apoptotic protein Bcl2 and a decrease in the pro-apoptotic protein Bax and cleaved caspase-3, ultimately leading to a marked reduction in apoptotic cells. nih.gov

Suppression of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells. This process is crucial in cancer metastasis. Some tetracycline derivatives have been shown to inhibit EMT. For instance, methacycline (B562267) was identified as an inhibitor of EMT induced by transforming growth factor (TGF)-β1 in lung epithelial cells. nih.gov While direct studies on this compound are limited, related research on minocycline has shown it can interfere with processes linked to cell migration and invasion. nih.gov For example, minocycline has been observed to inactivate STAT3 signaling, which is associated with the suppression of EMT and colorectal cancer metastasis. nih.gov However, one study noted that while minocycline inhibited the proliferation and colony formation of breast epithelial and cancer cells, it did not have an effect on their EMT and stemness expression patterns. nih.gov

Other Non-Antibiotic Biological Activities

Beyond the mechanisms described above, 9-substituted minocycline derivatives possess other significant biological activities that are independent of their antibiotic properties.

Immunomodulatory Effects Beyond Direct Anti-Inflammation

Minocycline exhibits broad immunomodulatory activities. nih.govnih.gov It can influence the differentiation and function of key immune cells. For instance, minocycline has been shown to promote the generation of dendritic cells (DCs) with regulatory properties from mouse bone marrow cells. nih.gov These minocycline-induced DCs produce lower levels of proinflammatory cytokines like IL-12, IL-1, IL-6, and TNF-α. nih.gov Furthermore, minocycline can modulate the T-cell response, promoting a shift from a pro-inflammatory Th1 phenotype to an anti-inflammatory Th2 phenotype. nih.gov In vitro studies also indicate that minocycline can interrupt the differentiation of monocytes into macrophages and alter their surface marker expression, suggesting a direct effect on innate immune cell programming. uel.ac.uk

| Cytokine | Effect of Minocycline | Reference |

|---|---|---|

| IL-12 | Significantly Lower Production | nih.gov |

| IL-1 | Significantly Lower Production | nih.gov |

| IL-6 | Significantly Lower Production | nih.gov |

| TNF-α | Significantly Lower Production | nih.gov |

| IL-10 | No Difference in Production | nih.gov |

Inhibition of Proteolytic Enzymes (e.g., Matrix Metalloproteinases, Collagenases)

A well-documented non-antibiotic property of tetracyclines, including minocycline, is the inhibition of proteolytic enzymes, particularly matrix metalloproteinases (MMPs). nih.govbrieflands.com MMPs are a family of enzymes responsible for degrading the extracellular matrix and are implicated in numerous pathological conditions, including inflammation, cancer metastasis, and neurodegeneration. brieflands.complos.org

Minocycline has been shown to effectively inhibit the activity of MMP-2 and MMP-9 (gelatinases). nih.govdrugbank.com Studies have demonstrated that minocycline can reduce both the activity and the protein concentration of these enzymes in the brain following ischemic stroke. drugbank.com In vitro assays confirm a direct inhibitory effect, with MMP-9 showing greater sensitivity to minocycline at lower concentrations. nih.govdrugbank.com The inhibitory concentration (IC50) of minocycline for MMP-9 has been reported to be significantly lower than that of other tetracyclines like doxycycline (B596269) and tetracycline, indicating higher potency. brieflands.com This inhibition of MMPs is a key mechanism behind minocycline's neuroprotective and anti-inflammatory effects. nih.govnih.gov

In addition to MMPs, tetracyclines can also inhibit tissue collagenases. nih.govnih.gov This has been demonstrated by a reduction in collagenase activity in gingival crevicular fluid following the administration of minocycline. nih.govnih.gov This effect is attributed to the direct inhibition of the enzyme by the drug. nih.gov

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Minocycline | 10.7 | brieflands.com |

| Tetracycline | 40.0 | brieflands.com |

| Doxycycline | 608.0 | brieflands.com |

Preclinical Investigation and Experimental Model Systems for 9 Substituted Minocycline Derivatives

In Vitro Studies: Elucidation of Cellular and Molecular Effects

In vitro studies are fundamental to understanding the cellular and molecular mechanisms of a compound. For 9-substituted minocycline (B592863) derivatives, these studies have primarily centered on their antibacterial properties, with some exploration of their effects on mammalian cells.

Cell Culture Models for Mechanistic Dissection

Cell culture models are instrumental in dissecting the specific cellular pathways affected by a compound. For tetracycline (B611298) derivatives, including minocycline, the U-937 cell line has been utilized as a source of matrix metalloproteinase-9 (MMP-9) to study the inhibitory effects of these compounds. researchgate.net While specific studies employing cell culture models to investigate the mechanistic effects of 9-Dimethylamino minocycline are not detailed in the available literature, the methodologies used for its parent compound and other derivatives provide a framework for future investigation. For instance, studies on minocycline have used various cell types to explore its anti-inflammatory, antioxidant, and anti-apoptotic properties. nih.govscialert.net

Biochemical Assays for Enzyme Inhibition and Protein Interactions

Biochemical assays are crucial for determining a compound's direct effects on enzymes and its interactions with specific proteins. A significant area of research for minocycline and its derivatives is the inhibition of matrix metalloproteinases (MMPs). researchgate.netbrieflands.com Gelatin zymography is a common technique used to measure the inhibitory effect of tetracyclines on MMP-9 activity. researchgate.netbrieflands.com These assays reveal the potency of different derivatives; for example, minocycline has been shown to be a more potent inhibitor of MMP-9 than tetracycline and doxycycline (B596269), with an IC50 value of 10.7 µM. brieflands.com

The ability of tetracyclines to chelate metal ions, such as Zn2+ and Ca2+, is believed to be central to their MMP-inhibitory activity. researchgate.net Furthermore, research has been conducted to develop control systems based on minocycline-induced disruption of protein-protein interactions, utilizing single-domain antibodies (sdAbs) that specifically bind to minocycline. nih.govacs.org

Interactive Table: Comparative MMP-9 Inhibition by Tetracyclines Below is a sortable table summarizing the IC50 values for MMP-9 inhibition by different tetracyclines.

| Compound | IC50 for MMP-9 Inhibition (µM) |

| Minocycline | 10.7 |

| Tetracycline | 40.0 |

| Doxycycline | 608.0 |

| Data sourced from zymography experiments. brieflands.com |

Comparative Cellular Studies with Parent Minocycline

Comparative studies are essential to determine if a new derivative offers advantages over the parent compound. A number of 9-acylamino and 9-sulfonylamino derivatives of minocycline have been synthesized and shown to have improved antibacterial activity against certain tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov Similarly, the 9-t-butylglycylamido derivative of minocycline (TBG-MINO), a glycylcycline, demonstrated potent activity against bacterial isolates with the two main types of tetracycline resistance: ribosomal protection and active efflux. nih.gov In comparative studies, TBG-MINO showed similar or superior activity against methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant streptococci, and vancomycin-resistant enterococci when compared to the parent minocycline. nih.gov

In Vivo Animal Models: Evaluation of Biological Efficacy

Animal models are critical for assessing the therapeutic potential of a compound in a complex biological system. Minocycline has been extensively evaluated in various animal models of disease. nih.govresearchgate.net

Neurodegenerative Disease Models

The parent compound, minocycline, has demonstrated significant neuroprotective effects in a wide range of animal models of neurodegenerative diseases due to its anti-inflammatory, anti-apoptotic, and antioxidant properties. nih.govresearchgate.netnih.gov

Ischemia: Minocycline has been shown to be neuroprotective in models of both global and focal brain ischemia. nih.gov

Parkinson's Disease: In the MPTP model of Parkinson's disease, minocycline prevents nigrostriatal dopaminergic neurodegeneration. frontiersin.org

Huntington's Disease: Minocycline has shown neuroprotective actions in rodent models of Huntington's disease. frontiersin.orgnih.gov

Alzheimer's Disease: In a mouse model of tauopathy related to Alzheimer's disease, minocycline treatment reduced the development of abnormal tau species and decreased cortical astrocytosis. nih.govresearchgate.net It also attenuated neuronal cell death and improved cognitive impairment in other Alzheimer's models. frontiersin.org

Multiple Sclerosis and Amyotrophic Lateral Sclerosis (ALS): Minocycline has also been reported to have neuroprotective effects in experimental models of multiple sclerosis and ALS. nih.gov

Traumatic Brain Injury: The efficacy of minocycline has been demonstrated in models of traumatic brain injury. nih.gov

The neuroprotective mechanisms of minocycline in these models are attributed to the inhibition of microglial activation, inhibition of apoptosis via blocking cytochrome c release, and suppression of caspase expression. nih.govnih.gov

Inflammatory and Autoimmune Disease Models

Minocycline's anti-inflammatory and immunomodulatory effects have made it a subject of investigation for autoimmune and inflammatory conditions. nih.gov

Autoimmune Encephalomyelitis: As a model for multiple sclerosis, experimental autoimmune encephalomyelitis (EAE) has been used to study the effects of anti-inflammatory compounds. While specific studies on this compound are lacking, the known anti-inflammatory properties of minocycline suggest a potential area for investigation. nih.gov

Inflammatory Bowel Disease: Natural products and their derivatives are being explored for their potential in treating inflammatory conditions like IBD. frontiersin.org In a preclinical model of periodontitis, a local application of minocycline resulted in a dose-dependent decrease in inflammation markers and reduced bone loss. nih.gov

Cancer Xenograft and Metastasis Models

Preclinical evaluation of minocycline derivatives in the context of oncology has utilized cancer xenograft models to assess their interaction with standard chemotherapeutic agents. Xenograft models, which involve the implantation of human tumor cells or tissues into immunodeficient mice, are a cornerstone in the development of anticancer drugs, allowing for the in vivo assessment of efficacy and toxicity. kcl.ac.ukclinicaltrials.gov

Models of Oxidative Stress

The neuroprotective and therapeutic effects of minocycline are frequently attributed to its ability to counteract oxidative stress. This has been demonstrated across various in vitro and in vivo models. Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive products, is a key pathological feature in numerous diseases.

In models of ischemic neuronal damage, minocycline has shown significant protective effects. Studies using cortical-neuron cultures exposed to glutamate-induced neurotoxicity found that minocycline inhibited cell death. nih.gov Mechanistically, it was shown to inhibit lipid peroxidation and exhibit free-radical scavenging activity. nih.gov Similarly, in a model of Maple Syrup Urine Disease (MSUD), minocycline treatment rescued cellular damage by reducing lipid and protein damage markers, such as DCFH oxidation and thiobarbituric acid reactive substances (TBARS), and by restoring sulfhydryl content. nih.gov Further studies have corroborated these antioxidant properties, showing that minocycline can reduce the expression of inducible nitric oxide synthase (iNOS), a key source of oxidative stress. prionalliance.org

| Experimental Model | Key Findings on Oxidative Stress | Reference |

| Glutamate-Induced Neurotoxicity (in vitro) | Inhibited glutamate-induced cell death; inhibited lipid peroxidation and demonstrated free radical-scavenging activity. | nih.gov |

| Maple Syrup Urine Disease (MSUD) Rat Model | Rescued damage from increased DCFH oxidation and TBARS levels; decreased sulfhydryl content. | nih.gov |

| Lipopolysaccharide (LPS)-Induced Oxidative Stress (in vitro) | Inhibited LPS-induced production of ROS and malondialdehyde (MDA); restored levels of superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). | |

| Maternal Immune Stimulation Model | Reduced the expression of iNOS in the prefrontal cortex and caudate-putamen. | prionalliance.org |

Genetic Model Organisms (e.g., Drosophila for Lifespan and Stress Resistance)

The fruit fly, Drosophila melanogaster, serves as a powerful genetic model organism for studying aging, stress resistance, and the effects of therapeutic compounds due to its short lifespan and well-characterized genetics. Several studies have used Drosophila to investigate the effects of minocycline on lifespan and healthspan.

Research has consistently shown that supplementing food with minocycline significantly extends the lifespan of Drosophila in multiple strains. This lifespan extension is not a result of reduced dietary intake but is strongly associated with an increased resistance to oxidative stressors like hydrogen peroxide. The pro-longevity and stress-resistance effects of minocycline in flies are mechanistically linked to the Forkhead box O (FOXO) transcription factor, a key regulator of the cellular stress response. The beneficial effects of minocycline on lifespan and stress resistance were largely eliminated in flies with a null mutation for the FOXO gene, indicating that minocycline's action is dependent on this pathway. In addition to extending lifespan, minocycline treatment also led to a significant increase in motor activity in aging flies.

| Organism | Strain(s) | Key Findings | Mechanism of Action | Reference |

| Drosophila melanogaster | Canton S, w1118 | Significantly extended lifespan; Increased resistance to oxidative stress (hydrogen peroxide). | Dependent on the FOXO signaling pathway. | |

| Drosophila melanogaster | N/A | Significantly increased lifespan; Increased motor activity; Reduced lipid peroxidation. | Suggested inhibition of reactive oxygen species production. |

Methodological Approaches in Preclinical Research

Proteomic and Transcriptomic Profiling

Modern molecular biology techniques, including transcriptomics and proteomics, have been employed to dissect the complex cellular and molecular responses to minocycline derivatives. These approaches allow for a broad, unbiased survey of changes in gene expression (mRNA) and protein levels, respectively, providing deep insights into the compound's mechanism of action.

Transcriptomic analysis has been particularly informative in preclinical models. In a rat model of neuropathic pain, microarray analysis of the spinal cord identified 93 transcripts whose expression was altered following nerve injury. Notably, minocycline treatment modulated the levels of 39 of these transcripts, reversing the injury-induced changes for many of them. This study identified specific gene patterns that were beneficially altered by the compound, pointing to novel therapeutic targets for pain.

In other studies, proteomic and transcriptomic profiling were used to investigate an unexpected finding where minocycline treatment was associated with an increase in neurofilament light (NfL), a biomarker often linked to neuronal damage. Despite the rise in NfL in biofluids, proteomic analysis of the brain tissue of treated mice revealed a "relatively quiet" profile, with no widespread signs of neurotoxicity. This suggests that minocycline may impact the clearance or metabolism of NfL from the brain and cerebrospinal fluid rather than causing direct neuronal injury, a critical distinction for the interpretation of this important clinical biomarker.

Advanced Imaging Techniques for Biological Markers (e.g., MRI in brain injury models)

Advanced imaging techniques are indispensable tools in preclinical research, offering non-invasive, longitudinal assessment of biological structures and functions. In the study of minocycline derivatives for neurological conditions, Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) have been pivotal.

In preclinical models of traumatic brain injury (TBI), MRI has been used to evaluate the therapeutic effects of minocycline. For instance, in a rat model of repetitive mild head injury, MRI revealed that minocycline treatment selectively reduced measures of water diffusion, which is indicative of a reduction in cytotoxic edema in gray matter microarchitecture. This imaging evidence provided clear support for the neuroprotective effects of the compound in reducing brain swelling and injury following trauma.

Furthermore, PET imaging has been combined with MRI to track specific molecular and cellular events. In human studies of TBI, PET scans using the radioligand ¹¹C-PBR28 were employed to assess microglial activation, a key component of neuroinflammation that minocycline is known to inhibit. These studies showed that minocycline effectively reduced chronic microglial activation in TBI patients. The use of these advanced imaging techniques allows researchers to directly visualize and quantify the in vivo engagement of minocycline with its cellular targets, providing crucial evidence of its biological activity in the brain.

Structure Activity Relationship Sar of 9 Substituted Minocycline Analogs

Correlating 9-Position Substituents with Enhanced Biological Activities

The introduction of various substituents at the 9-position of the minocycline (B592863) ring system has been a strategic approach to modulate its therapeutic profile. This position is amenable to synthetic chemistry, allowing for the creation of diverse analogs. nih.gov Studies on classes of C9-substituted minocyclines, such as the aminomethylcyclines, have shown potent activity against a wide range of pathogens, including those with established tetracycline (B611298) resistance mechanisms. nih.gov The goal of these modifications is often to enhance interactions with the bacterial ribosome or to alter physicochemical properties that affect the compound's efficacy.

Synthesizing a variety of 9-acylamino and 9-sulfonylamino derivatives of minocycline has been a key strategy in structure-activity relationship studies. nih.govresearchgate.net These efforts have demonstrated that such modifications can lead to compounds with improved antibacterial activity against resistant Gram-positive pathogens. nih.govresearchgate.net

Effects on Anti-inflammatory Potency

Minocycline is well-documented for its anti-inflammatory properties, which are distinct from its antibiotic action. nih.govnih.govulisboa.pt These effects are attributed to its ability to inhibit inflammatory enzymes and modulate immune cell activity. nih.govulisboa.pt For instance, minocycline has been shown to be a potent inhibitor of matrix metalloproteinase-9 (MMP-9), an enzyme involved in inflammation and tissue remodeling. brieflands.comresearchgate.net

While specific data on the anti-inflammatory potency of 9-dimethylamino minocycline is not extensively detailed in available research, the modification of the C9 position is a rational strategy to enhance these inherent properties. The design of C9-substituted analogs often aims to amplify the anti-inflammatory effects of the parent molecule, potentially leading to derivatives with superior therapeutic profiles for inflammatory conditions. nih.gov

Influence on Neuroprotective Efficacy and Blood-Brain Barrier Penetration

Minocycline is recognized as the most effective tetracycline derivative for providing neuroprotection, a quality attributed to its anti-inflammatory, anti-apoptotic, and immunomodulatory effects. nih.govnih.gov A crucial factor for its neurological activity is its ability to penetrate the blood-brain barrier (BBB), which is linked to its high lipophilicity compared to other tetracyclines. nih.govnih.govfrontiersin.org

The introduction of substituents at the C9 position can significantly influence a molecule's lipophilicity and, consequently, its ability to cross the BBB. The addition of a dimethylamino group at the C9 position would alter the molecule's physicochemical properties, which could either enhance or hinder its penetration into the central nervous system. The rational design of neuroprotective minocycline analogs focuses on optimizing this balance to ensure the compound reaches its target site in the brain while retaining its protective mechanisms. nih.gov Nanoparticle-based delivery systems for minocycline have also been developed to enhance its transport across the BBB for treating neurodegenerative conditions like Parkinson's disease. nih.gov

Impact on Anti-cancer and Anti-proliferative Profiles

Beyond its antimicrobial and anti-inflammatory roles, minocycline has demonstrated anti-cancer and anti-proliferative activities in various experimental models. nih.govnih.govresearchgate.net Its mechanisms include the induction of apoptosis (programmed cell death), inhibition of cancer cell proliferation, and suppression of tumor metastasis. nih.govnih.gov For example, minocycline has been shown to inhibit tumor growth in glioma models and reduce the migratory activity of breast cancer cells. nih.govnih.gov

The development of 9-substituted minocycline compounds is a promising avenue for cancer therapy. google.com By modifying the C9 position, researchers aim to create derivatives with enhanced potency against malignant cells. The introduction of a 9-dimethylamino group would be one such strategy explored to potentially improve the anti-neoplastic profile of the minocycline scaffold.

Table 1: Biological Activities of Minocycline and Goals of C9-Substitution

| Biological Activity | Known Mechanism of Minocycline | Goal of C9-Substitution |

|---|---|---|

| Anti-inflammatory | Inhibition of microglial activation and matrix metalloproteinases (MMPs). nih.gov | To enhance potency and selectivity for inflammatory targets. |

| Neuroprotection | High lipophilicity for BBB penetration, anti-apoptotic effects. nih.govnih.gov | To maintain or improve BBB penetration and neuroprotective efficacy. |

| Anti-cancer | Induction of apoptosis, inhibition of cell proliferation and metastasis. nih.govnih.gov | To increase potency and selectivity against cancer cells. |

Rational Design Principles for Optimized 9-Substituted Minocycline Derivatives

The rational design of 9-substituted minocycline derivatives is guided by several key principles aimed at enhancing the therapeutic potential of the tetracycline scaffold. A primary objective is to overcome the common mechanisms of bacterial resistance, such as efflux pumps and ribosomal protection. nih.gov By adding novel substituents at the C9 position, which interacts with the ribosome, it is possible to create compounds that evade these resistance mechanisms. nih.gov

Another core principle is the expansion of chemical diversity to discover analogs with novel or improved biological activities, including enhanced anti-inflammatory, neuroprotective, or anti-cancer effects. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this process, systematically correlating specific C9-substitutions with changes in biological function to identify the most effective molecular architectures. scielo.org.zanih.gov This approach led to the discovery of potent aminomethylcycline derivatives, demonstrating the success of targeting the C9 position for optimization. nih.gov

Chelation and Molecular Interactions Influenced by 9-Position Modifications (e.g., Ca2+ complexation)

Tetracyclines are known for their ability to chelate various metal cations, a property that is integral to both their antibacterial mechanism and some of their other biological effects. nih.govnih.govmdpi.com Minocycline, in particular, chelates Ca2+ ions, forming complexes that can influence mitochondrial function. nih.govresearchgate.netresearchgate.net

The primary chelation site involves the keto-enol system at the C11 and C12 positions of the tetracycline ring. researchgate.net The existing 7-dimethylamino group on minocycline increases the electron density in this region, which is thought to contribute to its high affinity for calcium ions compared to other tetracyclines. researchgate.net The introduction of an additional electron-donating group, such as a second dimethylamino group at the C9 position, could further modulate the electronic properties of the chelation site. This modification could potentially alter the affinity and stability of the metal complexes formed, thereby influencing the biological activities of the molecule that are dependent on ion binding. nih.govresearchgate.net This interaction is also critical for the antibacterial action, which involves binding to the bacterial ribosome via a magnesium ion bridge. nih.gov

Table 2: Investigated Substitutions at the C9-Position of Minocycline

| Substituent Class | Example | Investigated For |

|---|---|---|

| Aminomethyl | Omadacycline | Potent activity against tetracycline-resistant bacteria. nih.gov |

| Acylamino | 9-(N-acetylamino)minocycline | Structure-activity relationship studies for antibacterial activity. nih.govfda.gov |

| Sulfonylamino | N/A | Improved antibacterial activity against resistant Gram-positive pathogens. nih.gov |

Future Directions and Research Perspectives for 9 Dimethylamino Minocycline and Its Analogs

Identification of Novel Molecular Targets and Signaling Pathways

While the primary antibacterial mechanism of tetracyclines, including 9-dimethylamino minocycline (B592863), involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, a growing body of evidence points to a range of non-antibiotic effects. mhmedical.com Future research will likely concentrate on identifying the specific molecular targets and signaling pathways that mediate these pleiotropic effects, particularly in the context of inflammation and neuroprotection.

Minocycline has been shown to exert anti-inflammatory properties by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS), matrix metalloproteinases (MMPs), and phospholipase A2. nih.gov Furthermore, studies have indicated its ability to modulate critical signaling pathways, including the Toll-like receptor 2 (TLR2) and signal transducer and activator of transcription 3 (STAT3) pathways in microglia, which are central to the neuroinflammatory response. researchgate.net Minocycline can also attenuate the activation of nuclear factor kappa B (NF-κB), a pivotal regulator of inflammation. The compound's capacity to scavenge peroxynitrite, a potent cytotoxic oxidant, represents another important mechanism of its neuroprotective action. nih.gov

A key future direction will be to determine if 9-dimethylamino minocycline and other 9-substituted analogs share these targets or if their structural modifications lead to interactions with novel molecular players. The anti-inflammatory effects of minocycline are well-documented, but the precise molecular targets responsible for these actions are still not fully understood. sgul.ac.uk High-throughput screening and target-based drug discovery approaches will be instrumental in identifying new protein interactions and signaling cascades affected by these compounds. frontiersin.orgfrontiersin.org

Development of Advanced Preclinical Models for Disease Mimicry

To better understand the therapeutic potential of this compound and its analogs in complex human diseases, there is a pressing need for advanced preclinical models that can accurately mimic human pathophysiology. Traditional two-dimensional (2D) cell cultures often fail to replicate the intricate cellular interactions and microenvironments found in vivo. nih.govnih.gov

The development of three-dimensional (3D) cell culture models, such as spheroids and organoids, offers a more physiologically relevant platform for preclinical drug evaluation. nih.govnih.gov These models can better simulate the complex architecture and function of tissues, providing more predictive data on drug efficacy and toxicity.

Furthermore, organ-on-a-chip (OoC) technology is emerging as a powerful tool for disease modeling and drug screening. nih.govnih.govresearchgate.netmdpi.com These microfluidic devices can recapitulate the key functional units of human organs, allowing for the investigation of drug effects in a dynamic and controlled environment. nih.govmdpi.com For instance, a "neuroinflammation-on-a-chip" model, incorporating neurons, astrocytes, and microglia, could provide invaluable insights into the effects of this compound on the cellular and molecular events underlying neurodegenerative diseases. escholarship.org

Strategies for Enhancing Efficacy and Specificity of 9-Substituted Analogs

A primary goal in the development of new tetracycline (B611298) derivatives is to enhance their efficacy against resistant bacteria and to improve their specificity for desired therapeutic targets. Structure-activity relationship (SAR) studies have shown that modifications at the C9 position of the tetracycline scaffold can significantly impact biological activity. nih.govscielo.org.za

The synthesis of 9-acylamino and 9-sulfonylamino derivatives of minocycline has demonstrated improved antibacterial activity against a number of tetracycline- and minocycline-resistant Gram-positive pathogens. nih.gov This suggests that the introduction of specific functional groups at the C9 position can overcome existing resistance mechanisms. Future strategies will likely involve the rational design and synthesis of novel 9-substituted analogs with optimized pharmacokinetic and pharmacodynamic properties.

Moreover, the exploration of different substitution patterns on the tetracycline backbone will be crucial. For example, the development of glycylcyclines, such as tigecycline, which have a glycylamido moiety at the C9 position, has led to a new generation of tetracyclines that can inhibit protein synthesis in tetracycline-resistant bacteria with TetM-protected ribosomes. nih.gov Similar innovative chemical modifications will be key to enhancing the therapeutic profile of 9-substituted minocycline analogs.

Comparative Studies with Other Tetracycline Derivatives

To establish the therapeutic niche of this compound and its analogs, comprehensive comparative studies with other tetracycline derivatives are essential. Such studies will help to delineate the relative potencies, spectra of activity, and potential advantages of these novel compounds.

Minocycline, the parent compound of this compound, has been extensively compared with other tetracyclines, particularly doxycycline (B596269). While both are second-generation tetracyclines with similar chemical structures, minocycline is distinguished by the addition of a dimethylamino group at position 7, which enhances its lipophilicity. oup.com In terms of antibacterial activity, doxycycline and minocycline have a comparable in vitro spectrum. oup.com However, in some clinical scenarios, their effectiveness can differ.

Tigecycline, a glycylcycline derivative of minocycline, represents another important comparator. scilit.com It is a 9-t-butylglycylamido derivative of minocycline and has demonstrated efficacy against a broad range of multidrug-resistant pathogens. scilit.comresearchgate.net

| Compound | Generation | Key Structural Feature | Notable Efficacy/Potency | Common Clinical Applications |

|---|---|---|---|---|

| Tetracycline | First | Unsubstituted D-ring | Baseline activity against a broad spectrum of bacteria. | Historically used for a wide range of infections, now limited by resistance. |

| Doxycycline | Second | 6-deoxy-6-demethyl-5-hydroxy | Good oral bioavailability; effective against a wide range of bacteria. | Acne, respiratory tract infections, Lyme disease, malaria prophylaxis. oup.com |

| Minocycline | Second | 7-dimethylamino | High lipophilicity, good tissue penetration; potent inhibitor of MMP-9. brieflands.combrieflands.com | Acne, rheumatoid arthritis, various bacterial infections. nih.gov |

| Tigecycline | Third (Glycylcycline) | 9-t-butylglycylamido | Broad-spectrum activity, including against many resistant bacteria. researchgate.net | Complicated skin and intra-abdominal infections, community-acquired bacterial pneumonia. researchgate.net |

| This compound | Analog of Minocycline | 9-dimethylamino substitution | Research ongoing to determine full spectrum of activity and potency. | Primarily for research purposes to investigate structure-activity relationships. |

Systems Biology and Omics Approaches in Elucidating Compound Effects

The advent of systems biology and "omics" technologies, such as genomics, proteomics, and metabolomics, offers powerful new avenues for understanding the complex biological effects of this compound and its analogs. These approaches allow for a holistic view of the cellular response to drug treatment, moving beyond the study of single targets to the analysis of entire biological networks.

Proteomic analysis, for instance, has been used to investigate the anti-inflammatory effects of minocycline on microglia. nih.gov Such studies can reveal changes in the expression of numerous proteins involved in various cellular processes, providing a comprehensive picture of the drug's mechanism of action. nih.gov Deep proteomic analysis of microglia can also highlight fundamental biological differences between various model systems, which is crucial for translating preclinical findings to human diseases. crick.ac.ukbiorxiv.org

Metabolomics can be employed to study the metabolic pathways affected by tetracycline derivatives in bacterial cells, offering insights into both their antibacterial mechanisms and the development of resistance. nih.govnih.gov By examining the global changes in the metabolome, researchers can identify novel metabolic vulnerabilities that could be targeted to enhance the efficacy of these compounds.

Integrating data from multiple omics platforms will be a key future direction. This multi-omics approach can provide a more complete understanding of how this compound and its analogs interact with biological systems, paving the way for the discovery of new therapeutic applications and the development of more effective and targeted therapies.

Q & A

Q. What are the primary mechanisms of action of 9-dimethylamino minocycline in neuroinflammatory models, and how can these be experimentally validated?

Methodological Answer: To investigate mechanisms, employ in vitro assays (e.g., microglial cell cultures) to measure cytokine inhibition (IL-1β, TNF-α) via ELISA, and validate using Western blotting for pathways like NF-κB or MMP-9 activity. In vivo, use rodent models of neuroinflammation (e.g., LPS-induced) with behavioral tests (Morris water maze) and immunohistochemistry to assess microglial activation and neurogenesis .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer: Follow strict protocols for synthesis, including NMR and HPLC for structural validation (≥95% purity). Document reaction conditions (temperature, solvent ratios, catalyst use) and cross-validate with independent labs. Reference the Beilstein Journal’s guidelines for experimental reproducibility, emphasizing detailed supplementary materials for synthesis steps .

Q. What are the key considerations for designing dose-response studies for this compound in preclinical models?

Methodological Answer: Use pharmacokinetic data to determine bioavailability and establish a dose range (e.g., 10–100 mg/kg in rodents). Include a vehicle control and multiple dose groups. Measure plasma/tissue concentrations via LC-MS and correlate with efficacy endpoints (e.g., cytokine reduction). Power analysis (e.g., G*Power) should determine sample size to ensure statistical validity .

Advanced Research Questions

Q. How can contradictory findings on this compound’s efficacy across neuroinflammatory models be systematically addressed?

Methodological Answer: Conduct a meta-analysis of published datasets, stratifying by model type (acute vs. chronic inflammation), dosage, and outcome measures. Apply heterogeneity tests (I² statistic) to identify confounding variables. Validate hypotheses through targeted experiments, such as comparing TLR4 knockout vs. wild-type models to isolate pathway-specific effects .

Q. What advanced methodologies are recommended for assessing off-target effects of this compound in combinatorial therapies?

Methodological Answer: Use high-throughput screening (e.g., kinase profiling) to identify off-target interactions. Combine with transcriptomics (RNA-seq) to map gene expression changes in treated vs. untreated cells. Validate findings using CRISPR-Cas9 knockouts of suspected off-target genes .

Q. How can researchers optimize this compound’s blood-brain barrier (BBB) penetration for neurodegenerative disease applications?

Methodological Answer: Employ in silico modeling (e.g., PAMPA-BBB assay) to predict permeability. Modify chemical structure via ester prodrugs or nanoparticle encapsulation. Validate using in vivo PET imaging or cerebrospinal fluid (CSF) sampling post-administration. Reference MedChemExpress guidelines for preclinical validation of BBB-crossing agents .

Q. What strategies are effective for integrating this compound into multimodal neuroprotection studies?

Methodological Answer: Design factorial experiments testing synergies with antioxidants (e.g., NAC) or autophagy inducers (e.g., rapamycin). Use combinatorial index (CI) analysis to quantify additive/synergistic effects. Include longitudinal endpoints (e.g., MRI for atrophy, proteomics for pathway activation) to capture dynamic interactions .

Methodological and Analytical Questions

Q. Which statistical approaches are most robust for analyzing time-dependent effects of this compound in longitudinal studies?

Methodological Answer: Apply mixed-effects models to account for repeated measures and individual variability. Use survival analysis (Cox proportional hazards) for time-to-event data (e.g., symptom onset). For non-linear trends, spline regression or Gaussian processes are recommended .

Q. How should researchers address batch variability in this compound purity during large-scale preclinical trials?

Methodological Answer: Implement QC/QA protocols, including batch-wise HPLC-UV and mass spectrometry. Use reference standards from accredited suppliers (e.g., MedChemExpress) and document Certificate of Analysis (COA) for each batch. Cross-calibrate assays with independent labs .

Q. What biomarkers are most reliable for assessing this compound’s anti-inflammatory efficacy in human-derived cell models?

Methodological Answer: Prioritize multiplex assays (e.g., Luminex) to quantify cytokines (IL-6, IL-10) and chemokines (CXCL10). Validate with single-cell RNA-seq to identify cell-type-specific responses (e.g., microglia vs. astrocytes). Include functional readouts like phagocytosis assays to link biomarkers to phenotypic changes .

Ethical and Translational Considerations

Q. What ethical frameworks should guide the transition of this compound from preclinical to clinical trials?

Methodological Answer: Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Consult institutional review boards (IRBs) for risk-benefit analysis, particularly for vulnerable populations (e.g., elderly). Reference the NIH’s guidelines on translational rigor, including blinding protocols and data safety monitoring .

Q. How can researchers mitigate publication bias in studies reporting negative results for this compound?

Methodological Answer: Pre-register trials on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Figshare). Collaborate with journals endorsing negative-result publications (e.g., PLOS ONE). Use meta-analyses to contextualize negative findings within broader evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.